6-(3-Fluoropyrrolidin-1-yl)nicotinic acid

pKa modulation fluorine chemistry medicinal chemistry design

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid (CAS 2024800-44-8) is a heterocyclic building block composed of a nicotinic acid core substituted at the 6-position with a 3-fluoropyrrolidine ring. With a molecular formula of C₁₀H₁₁FN₂O₂ and a molecular weight of 210.2 g/mol, it is supplied as a research chemical with typical purities of 95–98%.

Molecular Formula C10H11FN2O2
Molecular Weight 210.2 g/mol
CAS No. 2024800-44-8
Cat. No. B1488839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluoropyrrolidin-1-yl)nicotinic acid
CAS2024800-44-8
Molecular FormulaC10H11FN2O2
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11FN2O2/c11-8-3-4-13(6-8)9-2-1-7(5-12-9)10(14)15/h1-2,5,8H,3-4,6H2,(H,14,15)
InChIKeyFUKXZWYQEMDDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid (CAS 2024800-44-8): Structural Baseline & Procurement-Relevant Identity


6-(3-Fluoropyrrolidin-1-yl)nicotinic acid (CAS 2024800-44-8) is a heterocyclic building block composed of a nicotinic acid core substituted at the 6-position with a 3-fluoropyrrolidine ring . With a molecular formula of C₁₀H₁₁FN₂O₂ and a molecular weight of 210.2 g/mol, it is supplied as a research chemical with typical purities of 95–98% . The compound serves as a synthetic intermediate for medicinal chemistry programs, particularly as a precursor to kinase-targeted nicotinamide derivatives, owing to the fluorine atom’s ability to modulate pyrrolidine basicity and metabolic stability compared to non-halogenated analogs [1].

Why Generic Substitution of 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid Carries Scientific & Procurement Risk


Interchanging 6-(3-fluoropyrrolidin-1-yl)nicotinic acid with unsubstituted pyrrolidine or regioisomeric analogs is not scientifically neutral. The 3-fluoro substituent lowers the pyrrolidine conjugate acid pKa by approximately 2.6–4.6 log units relative to pyrrolidine (predicted pKa ~8.68 vs. ~11.3), which alters protonation state at physiological pH and can significantly impact receptor binding, solubility, and downstream pharmacokinetics in derived lead compounds . Furthermore, the 6-substitution pattern on the pyridine ring dictates distinct electronic and steric properties compared to the 2- or 4-substituted regioisomers, leading to divergent reactivity in coupling reactions (e.g., amidation, Suzuki coupling) and differential biological target engagement [1].

Quantitative Differentiation Evidence: 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid vs. Closest Analogs


Pyrrolidine Basicity Modulation by 3-Fluoro Substitution Relative to Unsubstituted Pyrrolidine

The 3-fluoro substituent on the pyrrolidine ring of 6-(3-fluoropyrrolidin-1-yl)nicotinic acid substantially reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated analog 6-(pyrrolidin-1-yl)nicotinic acid . While direct experimental pKa data for the full target compound are not available, the 3-fluoropyrrolidine fragment exhibits a conjugate acid pKa of 6.69 (reported) or 8.68 (predicted), versus ~11.3 for unsubstituted pyrrolidine, a difference of 2.6–4.6 log units . This reduction in basicity is a key design parameter for optimizing CNS drug properties.

pKa modulation fluorine chemistry medicinal chemistry design

Regioisomeric Differentiation: 6-Position vs. 2-Position Substitution on the Nicotinic Acid Core

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid differs from its regioisomer 2-(3-fluoropyrrolidin-1-yl)nicotinic acid (CAS 2001407-08-3) in the position of pyrrolidine attachment to the pyridine ring . The 6-substitution places the pyrrolidine para to the carboxylic acid group, while 2-substitution places it ortho, altering both electronic distribution and steric accessibility at the carboxylic acid handle for downstream derivatization . No direct head-to-head comparative biological or physicochemical dataset has been published for these two regioisomers.

regioisomer comparison nicotinic acid derivatives synthetic accessibility

Application as a Key Building Block in a Bcr-Abl Kinase Inhibitor Program (TGRX-678)

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid serves as a direct synthetic precursor to (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-fluoropyrrolidin-1-yl)-5-(pyrazin-2-yl)nicotinamide (Compound A), a Bcr-Abl kinase inhibitor developed by Shenzhen TargetRx (TGRX-678), currently in clinical development for chronic myelogenous leukemia [1]. The 3-fluoropyrrolidine moiety of the building block is essential for the target compound's kinase inhibition profile; non-fluorinated pyrrolidine or non-6-substituted regioisomers would generate different final compounds with unknown activity against Bcr-Abl [1].

Bcr-Abl inhibitor kinase inhibitor building block chronic myeloid leukemia

Validated Application Scenarios for 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid Procurement


Synthesis of Bcr-Abl Kinase Inhibitor Clinical Candidates (TGRX-678 Program)

This compound is the specific building block for the 6-(3-fluoropyrrolidin-1-yl)nicotinamide core of TGRX-678, a Bcr-Abl inhibitor in clinical development for chronic myelogenous leukemia . Procurement of CAS 2024800-44-8 is essential for medicinal chemistry teams engaged in backup series development, process chemistry optimization, or impurity reference standard synthesis for this pharmaceutical program .

CNS-Oriented Medicinal Chemistry Leveraging Reduced Pyrrolidine Basicity

The 3-fluoropyrrolidine motif confers a pKa reduction of 2.6–4.6 log units relative to unsubstituted pyrrolidine, a property that medicinal chemists exploit to tune the ionization state of CNS-targeted ligands [1]. This building block is suitable for parallel synthesis libraries aimed at optimizing brain penetration and minimizing hERG or other off-target liabilities associated with highly basic amines [1].

Regioisomer-Specific Derivatization for Structure-Activity Relationship (SAR) Studies

The 6-position substitution pattern offers distinct electronic and steric properties compared to 2- or 4-substituted regioisomers, affecting the reactivity of the carboxylic acid toward amide coupling and the overall molecular geometry of derived ligands . Researchers comparing nicotinic acid-based scaffolds should procure the specific 6-substituted fluoropyrrolidine analog to ensure valid SAR comparisons, as positional isomerism can alter target binding modes .

Physicochemical Comparator Studies of Fluorinated vs. Non-Fluorinated Heterocyclic Building Blocks

The compound enables direct experimental comparison of solubility, logD, and metabolic stability against the non-fluorinated analog 6-(pyrrolidin-1-yl)nicotinic acid (CAS 210963-95-4) . Such paired studies provide quantitative data to inform the design of fluorination strategies in lead optimization, with the 3-fluoro substituent serving as a probe for evaluating the impact of pyrrolidine basicity on in vitro ADME parameters [1].

Quote Request

Request a Quote for 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.